Product packaging for 5-Bromofuran-3-carboxamide(Cat. No.:CAS No. 189330-16-3)

5-Bromofuran-3-carboxamide

Cat. No.: B2591824
CAS No.: 189330-16-3
M. Wt: 189.996
InChI Key: FNECAFSHVILFAZ-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carboxamide is a useful research compound. Its molecular formula is C5H4BrNO2 and its molecular weight is 189.996. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO2 B2591824 5-Bromofuran-3-carboxamide CAS No. 189330-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECAFSHVILFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Halogenated Furanocarboxamides in Chemical Science

Halogenated furanocarboxamides represent a significant class of compounds within the broader field of chemical science, primarily due to the profound influence of halogen substitution on the physicochemical and biological properties of the parent molecule. The incorporation of a halogen atom, such as bromine, into the furan (B31954) ring can dramatically alter its electron density, lipophilicity, and metabolic stability. These modifications, in turn, can enhance the compound's potential as a pharmaceutical agent or a versatile synthetic intermediate.

In medicinal chemistry, halogenation is a well-established strategy to improve the efficacy and pharmacokinetic profile of drug candidates. The bromine atom in 5-Bromofuran-3-carboxamide can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. Furthermore, the presence of the furan ring itself is a key feature in numerous biologically active compounds, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The carboxamide functional group is also a critical component, capable of forming hydrogen bonds, which are essential for molecular recognition and binding to biological macromolecules.

From a synthetic perspective, the carbon-bromine bond in halogenated furans serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This reactivity allows for the construction of more complex molecular architectures, making halogenated furanocarboxamides valuable building blocks in organic synthesis.

Research Rationale and Strategic Importance of 5 Bromofuran 3 Carboxamide

The strategic importance of 5-Bromofuran-3-carboxamide in research stems from the unique combination of its structural features: a furan (B31954) ring, a carboxamide group at the 3-position, and a bromine atom at the 5-position. While direct and extensive research on this specific isomer is limited, the rationale for its investigation can be inferred from studies on related compounds.

The furan-3-carboxamide (B1318973) core has been the subject of research exploring its antimicrobial activities. Studies on a series of furan-3-carboxamides have demonstrated their potential as in vitro antimicrobial agents against a panel of microorganisms. nih.gov This suggests that the furan-3-carboxamide scaffold is a promising starting point for the development of new anti-infective drugs.

The bromine atom at the 5-position is anticipated to significantly influence the biological activity and synthetic utility of the molecule. In the closely related isomer, 5-bromofuran-2-carboxamide, the bromine atom has been shown to be a key feature in derivatives with potential anti-inflammatory and antibacterial activities. For instance, a derivative of 5-bromofuran-2-carbohydrazide (B1267981) has been synthesized and shown to possess noteworthy anti-inflammatory properties. researchgate.net This highlights the potential of the 5-bromo-substituted furan ring as a pharmacophore.

The specific placement of the carboxamide group at the 3-position, as opposed to the more commonly studied 2-position, offers an opportunity to explore a different region of chemical space and potentially discover novel structure-activity relationships. The investigation of this compound is therefore driven by the prospect of uncovering new biological activities and developing novel synthetic methodologies.

Scope and Objectives of Advanced Scholarly Inquiry Pertaining to the Compound

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of this compound suggests several logical disconnections, outlining the primary synthetic strategies. The most straightforward approaches involve disconnecting the molecule at the carbon-bromine (C-Br) bond or the amide C-N bond.

Disconnection 1: C(5)-Br Bond: This disconnection points to a direct halogenation strategy. The synthesis would begin with a pre-existing Furan-3-carboxamide (B1318973) scaffold, followed by a regioselective bromination at the C5 position. The reactivity of the furan ring, which is highest at the α-positions (C2 and C5), makes this a chemically intuitive and common approach.

Disconnection 2: Amide C-N Bond: This approach involves the formation of the amide bond as the key final step. The precursor for this synthesis is 5-Bromofuran-3-carboxylic acid. nih.gov This carboxylic acid would be activated and then reacted with ammonia (B1221849) or a protected ammonia equivalent to form the desired carboxamide.

Disconnection 3: Furan Ring Formation: A more fundamental approach involves constructing the furan ring itself with the desired substituents either in place or positioned for subsequent modification. This can be achieved through various cycloaddition or condensation reactions, starting from acyclic precursors. This strategy offers the potential for high modularity but is often more complex than functionalizing a pre-formed furan ring.

These primary disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical and Established Synthetic Routes to the this compound Scaffold

Established synthetic methods provide reliable pathways to this compound, primarily through late-stage functionalization of a furan precursor or by building the molecule from its carboxylic acid analogue.

Regioselective Halogenation Protocols of Furan-3-carboxamides

The direct halogenation of a furan-3-carboxamide core is a viable route to the target compound. The furan ring is an electron-rich heterocycle, and electrophilic aromatic substitution reactions, such as bromination, preferentially occur at the C2 and C5 positions. Given that the C3 position is occupied by the carboxamide group, electrophilic attack is highly directed to the C5 position.

Common brominating agents like N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be employed. mdpi.com The reaction conditions are typically mild, often performed in a suitable solvent at or below room temperature. For instance, the use of NBS in solvents like tetrahydrofuran (B95107) (THF) is a standard method for achieving regioselective bromination of electron-rich heterocycles. mdpi.comresearchgate.net While specific studies on 5-bromination of furan-3-carboxamide are not extensively detailed in the provided literature, the principles of electrophilic aromatic substitution on furans strongly support the feasibility and high regioselectivity of this transformation. mdpi.com The directing effect of substituents and the inherent reactivity of the furan ring are key factors governing the outcome. mdpi.comresearchgate.net

Amidation Chemistry via Furan-3-carboxylic Acid Precursors

A robust and widely used method for synthesizing amides is through the activation of a carboxylic acid precursor, in this case, 5-Bromofuran-3-carboxylic acid. nih.gov This pathway involves two principal steps: activation of the carboxyl group and subsequent reaction with an amine source.

The carboxylic acid can be converted into a more reactive acyl derivative, such as an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromofuran-3-carbonyl chloride is then reacted with ammonia to yield the final carboxamide.

Alternatively, modern peptide coupling reagents can facilitate the direct amidation of the carboxylic acid without isolating the acyl chloride intermediate. Reagents such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) have been successfully used for the synthesis of other furan carboxamides and are applicable here. mdpi.com This method was employed for the synthesis of N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide from 5-bromofuran-2-carboxylic acid, demonstrating its utility in forming amide linkages on a bromofuran scaffold. mdpi.com

Table 1: Representative Conditions for Amidation Reactions

Precursor Coupling Reagents Product Reference
5-Bromofuran-2-carboxylic acid MNBA, DMAP, Isoniazid N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide mdpi.com

This table illustrates general amidation methods applicable to the synthesis of the title compound.

Cycloaddition and Condensation Reactions Leading to the Furan Core

Building the furan ring from acyclic precursors is a powerful strategy that allows for the introduction of diverse substitution patterns. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a classic example. To synthesize a precursor for this compound, a suitably substituted 1,4-dicarbonyl would be required.

More contemporary methods include various cycloaddition reactions. The Diels-Alder reaction, for example, can be used where a furan acts as the diene. mdpi.commdpi.org While often used to create more complex polycyclic systems, variations of cycloaddition chemistry can lead to highly substituted furans. mdpi.commdpi.org For instance, formal [3+2] cycloaddition strategies have been developed for the synthesis of tetrasubstituted furans, showcasing the potential to construct complex furan cores from simpler components. acs.org Other methods, such as the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes, provide regioselective routes to multisubstituted furan derivatives. organic-chemistry.org Although these methods may not directly yield this compound, they represent fundamental strategies for constructing the core heterocyclic scaffold. acs.orgorganic-chemistry.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity, particularly in the functionalization of C-H bonds.

Transition-Metal Catalyzed Functionalization of Furan Systems

Transition-metal catalysis offers sophisticated tools for the synthesis and functionalization of furan systems. nih.govresearchgate.net One of the most powerful modern techniques is direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. researchgate.netnih.gov

For the synthesis of this compound, a transition-metal-catalyzed C-H bromination reaction at the C5 position of furan-3-carboxamide could be envisioned. Copper-catalyzed C-H halogenation has emerged as a significant method in organic synthesis. beilstein-journals.org These reactions can proceed under relatively mild conditions and offer an alternative to traditional electrophilic halogenation. beilstein-journals.org

Furthermore, transition metals like rhodium and palladium are instrumental in constructing the furan ring itself through catalytic annulation. nih.gov For example, Rh(III)-catalyzed C-H bond activation and annulation of enamides with aldehydes can produce highly substituted furans. nih.gov Similarly, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide rapid access to trisubstituted furans. organic-chemistry.org These advanced methods highlight the potential for creating the 5-bromo-3-carboxamide substitution pattern through elegant, atom-economical catalytic cycles. The use of directing groups, such as the amide functionality itself, can play a crucial role in achieving high regioselectivity in these C-H activation strategies. researchgate.netnih.gov

Table 2: Advanced Catalytic Methods for Furan Synthesis & Functionalization

Catalytic System Transformation Relevance Reference(s)
Rhodium(III) C-H Alkenylation/Annulation Furan core synthesis from acyclic precursors nih.gov
Palladium(0)/Copper(I) Coupling-Cyclization Synthesis of polysubstituted furans organic-chemistry.orgresearchgate.netnih.gov
Copper(II) C-H Halogenation Direct bromination of the furan ring beilstein-journals.org

Organocatalytic Methods for Carboxamide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. While traditional methods often rely on stoichiometric coupling reagents that generate significant waste, organocatalysis has emerged as a powerful, greener alternative. rsc.orgrsc.org These metal-free small organic molecules can facilitate the direct condensation of carboxylic acids and amines under milder conditions.

For the synthesis of furan carboxamides, organocatalysts can be employed in various stages. A notable advancement is the use of simple amines, such as triethylamine (B128534) (Et3N), to catalyze the formation of functionalized furan-3-carboxamides from renewable resources. In a one-step cascade reaction, unprotected carbohydrates react with compounds like malononitrile (B47326) or malonamide (B141969) nitrile in aqueous media, with triethylamine acting as a basic organocatalyst. rsc.orgrsc.org This reaction proceeds through a series of transformations including a Knoevenagel condensation, an oxo-Michael addition, and a Thorpe-Ziegler type cyclization, ultimately leading to the furan ring with a carboxamide precursor group. rsc.org The choice of base is critical, with the catalytic activity following the order: Et3N > DBU > K2CO3 > NaOMe. rsc.org

While the direct organocatalytic amidation of 5-bromofuran-3-carboxylic acid is a specific transformation that continues to be an area of research, general principles of organocatalytic amide bond formation are applicable. For instance, novel organocatalysts bearing squaramide-sulfonamide motifs have proven effective in activating substrates for related transformations. nih.gov These catalysts function through multiple hydrogen bonding interactions, activating the carboxylic acid component towards nucleophilic attack by the amine.

Another approach involves the use of push-pull ethylene (B1197577) derivatives, such as diaminomethylenemalononitrile (DMM) organocatalysts. nih.gov These catalysts have demonstrated efficacy in various stereoselective reactions and highlight the potential for designing specific organocatalysts for challenging amide bond formations. nih.gov The development of recyclable lipophilic cinchona squaramide organocatalysts further enhances the sustainability of these processes, allowing for easy separation and reuse of the catalyst. beilstein-journals.org

Table 1: Comparison of Organocatalysts for Furan Synthesis

CatalystSubstratesProductYieldConditionsRef
Triethylamine (Et3N)D-(+)-Glucose, Malonamide nitrile2-Amino-5-(polyhydroxyalkyl)furan-3-carboxamide84-98%H₂O, Room Temperature rsc.org
DBUD-(+)-Glucose, Malonamide nitrile2-Amino-5-(polyhydroxyalkyl)furan-3-carboxamideLower than Et3NH₂O, Room Temperature rsc.org
Squaramide-SulfonamideFuran-2(5H)-one, Aldehydesγ,γ-disubstituted-δ-hydroxy-γ-butenolideHighNot specified nih.gov
Lipophilic Cinchona SquaramideCyclohexyl Meldrum's acid, 4-chloro-trans-β-nitrostyreneBaclofen precursorHighToluene or Anisole, Room Temperature beilstein-journals.org

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

Achieving the desired substitution pattern on the furan ring is a significant challenge in the synthesis of this compound. The inherent reactivity of the furan nucleus and the directing effects of the substituents must be carefully managed to ensure high chemo-, regio-, and stereoselectivity.

Regioselectivity:

The placement of the bromine atom at the C5 position and the carboxamide group at the C3 position requires precise control. The carboxamide group, particularly a tertiary amide, can act as a powerful directing group in ortho-lithiation reactions. acs.orgacs.org This strategy, known as Directed ortho-Metalation (DoM), allows for the deprotonation of the furan ring at the position adjacent (ortho) to the directing group.

For instance, starting with furan-3-carboxamide, the amide group can direct lithiation to the C2 position. Subsequent reaction with an electrophile would yield a 2-substituted product. To achieve substitution at the C5 position, a different strategy is needed. One approach involves the initial synthesis of furan-3-carboxylic acid, followed by bromination. Electrophilic aromatic bromination of furan derivatives is complex, and the regioselectivity is influenced by the directing nature of the existing substituent and the reaction conditions. mdpi.com The carboxyl group at C3 is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, in the context of furan's high reactivity, a mixture of products can be expected.

A more controlled approach involves the use of directed lithiation on a pre-functionalized furan ring. For example, starting with a 3-substituted furan, lithiation can be directed to a specific position, followed by quenching with a bromine source like N-bromosuccinimide (NBS). The synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrates the power of sequential lithiation and functionalization to build up a desired substitution pattern with high regioselectivity. mdpi.com

Chemoselectivity:

Chemoselectivity becomes crucial when multiple reactive sites are present in the molecule. For example, during the amidation of 5-bromofuran-3-carboxylic acid, the reaction must selectively form the amide bond without affecting the bromine substituent or the furan ring. The choice of coupling agent and reaction conditions is critical to prevent side reactions such as nucleophilic substitution of the bromine atom.

Stereoselectivity:

While this compound itself is not chiral, stereoselectivity is a key consideration in the synthesis of more complex derivatives, especially those derived from carbohydrates. The organocatalytic synthesis of functionalized furans from unprotected sugars proceeds with high stereoselectivity, preserving the stereochemistry of the carbohydrate backbone in the resulting polyhydroxyalkyl side chain. rsc.org

Table 2: Strategies for Regiocontrolled Synthesis

MethodDirecting GroupPosition FunctionalizedReagentsApplicationRef
Directed ortho-Metalation (DoM)Tertiary AmideOrtho to amiden-BuLi, ElectrophileSynthesis of polysubstituted aromatics acs.orgacs.org
Sequential LithiationN-phenyl-carboxamideC3 and C5 on thiophenen-BuLi, Phenylisocyanate, DMF, NBSSynthesis of tetra-substituted thiophenes mdpi.com
Oxidative HalodeboronationN-aryl amide/ureaOrtho to directing groupBBr₃, Oxidant, Halogen sourceRegioselective halogenation of N-aryl amides nih.govrsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches for the Compound

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry, aiming to reduce environmental impact and enhance safety. The synthesis of this compound offers several opportunities to implement these principles.

A prime example of a green synthetic approach is the aforementioned organocatalytic synthesis of the furan core from unprotected carbohydrates. rsc.orgrsc.org This method aligns with several green chemistry principles:

Use of Renewable Feedstocks: It utilizes carbohydrates, which are abundant and renewable biomass, instead of petroleum-based starting materials.

Benign Solvents: The reaction is performed in water, a safe and environmentally friendly solvent.

Catalysis: It employs a metal-free organocatalyst (triethylamine) in catalytic amounts, avoiding the use of toxic and heavy metal catalysts. rsc.orgrsc.org

Atom Economy: The cascade nature of the reaction allows for the construction of a complex, functionalized molecule in a single step, which can lead to higher atom economy compared to traditional multi-step syntheses.

Further embracing green chemistry, researchers are exploring the use of nature-sourced catalysts like chitosan (B1678972) and meglumine (B1676163) for similar transformations, further reducing the reliance on synthetic catalysts. nih.govbohrium.com

The bromination step also presents an opportunity for greening the synthesis. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) in conjunction with a solid support like silica (B1680970) gel, which can improve regioselectivity and ease of handling. mdpi.com

For the final amidation step, the use of organocatalysts, as discussed in section 2.3.2, is a significant green improvement over traditional coupling reagents that produce stoichiometric amounts of often toxic byproducts. The development of recyclable catalysts further enhances the sustainability of this step. beilstein-journals.org

Table 3: Green Chemistry Metrics for Furan Synthesis

Synthetic ApproachKey Green FeaturesStarting MaterialsSolventCatalystRef
Organocatalytic CascadeRenewable feedstock, aqueous solvent, metal-free catalysisUnprotected carbohydratesWaterTriethylamine rsc.orgrsc.org
Nature-Sourced CatalysisBiodegradable and renewable catalystsGlucose, MalononitrileWaterChitosan, Meglumine nih.govbohrium.com
Traditional Furan SynthesisOften relies on petroleum-based precursors and harsher conditionsVarious petrochemicalsOrganic solventsOften metal-basedN/A

Electrophilic Aromatic Substitution Reactions of the Furan Ring System

The furan ring is inherently electron-rich and susceptible to electrophilic attack. In this compound, the furan ring's reactivity is modulated by the electronic effects of its substituents. The carboxamide group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the bromine atom at the 5-position is also deactivating but directs incoming electrophiles to specific positions.

Generally, electrophilic aromatic substitution (EAS) on furan occurs preferentially at the C2 and C5 positions. In this molecule, the C5 position is already occupied by a bromine atom. The carboxamide group at C3 would direct incoming electrophiles to the C2 and C4 positions. However, the deactivating nature of both the bromo and carboxamide groups makes harsh reaction conditions necessary to promote EAS. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. lumenlearning.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com The specific outcomes of such reactions on this compound would depend on the interplay between the directing effects of the existing substituents and the reaction conditions employed.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the furan ring at the C5 position is susceptible to nucleophilic substitution, although this is less common than reactions involving aryl halides in six-membered rings. The reactivity is influenced by the electron-withdrawing nature of the furan ring and the carboxamide group, which can stabilize the intermediate formed during the substitution process. A variety of nucleophiles can potentially displace the bromide, including amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. These reactions often require a catalyst, such as a copper or palladium complex, to proceed efficiently.

Chemical Transformations of the Carboxamide Functional Group

The carboxamide moiety is a versatile functional group that can undergo several transformations.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of ammonia. The resulting 5-bromofuran-3-carboxylic acid is a valuable intermediate for further synthetic modifications.

Furthermore, the carboxamide can undergo transamidation reactions, where the amide group is exchanged with another amine. This process is typically catalyzed by an acid or a base and allows for the introduction of different substituents on the nitrogen atom, leading to a diverse library of furan-3-carboxamide derivatives.

The carboxamide functional group can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding 5-bromo-3-(aminomethyl)furan. Oxidation of the carboxamide group is less common but can potentially occur under specific conditions, although it is not a typical transformation for this functional group.

Cross-Coupling Reactions Utilizing the Bromo-Substituent

The bromine atom on the furan ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. nih.gov this compound is a suitable substrate for several of these reactions.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. nih.gov For this compound, a Suzuki coupling would involve its reaction with a suitable boronic acid to introduce a new aryl or vinyl group at the 5-position of the furan ring. researchgate.netnih.gov The general catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of substituted alkynes. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would result in the formation of a 5-alkynylfuran-3-carboxamide derivative. nih.gov The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction provides a direct method for the arylation or vinylation of alkenes. beilstein-journals.org In the case of this compound, it could be coupled with various alkenes to introduce a substituted vinyl group at the 5-position of the furan ring. nih.gov The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

ReactionCoupling PartnerCatalyst SystemBaseProduct Type
Suzuki CouplingAr-B(OH)₂ or Ar-B(OR)₂Pd(0) complex (e.g., Pd(PPh₃)₄)Na₂CO₃, K₂CO₃, Cs₂CO₃5-Aryl-furan-3-carboxamide
Sonogashira CouplingR-C≡CHPd(0) complex and Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, piperidine)5-Alkynyl-furan-3-carboxamide
Heck ReactionAlkene (e.g., styrene, acrylate)Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂)Et₃N, K₂CO₃5-Vinyl-furan-3-carboxamide

C-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S Linkages)

The bromine atom at the C5 position of this compound is the primary site for C-heteroatom bond-forming reactions, serving as a versatile handle for introducing nitrogen, oxygen, and sulfur nucleophiles. These transformations typically proceed via transition-metal-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

C-N Bond Formation: The construction of carbon-nitrogen bonds, or N-arylation, is commonly achieved through well-established palladium- or copper-catalyzed methodologies.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for coupling aryl halides with a wide range of amines. acs.orgwikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. acs.orgwikipedia.org While specific examples utilizing this compound are not extensively documented in readily available literature, its bromo-substituted furan scaffold is a suitable substrate for this transformation. The reaction conditions, including the choice of palladium precursor, phosphine (B1218219) ligand, and base, are crucial for achieving high efficiency and can be tailored for various amine coupling partners, from primary and secondary amines to amides and other nitrogen heterocycles. nih.govstudysmarter.co.uk

Ullmann-Goldberg Condensation: This copper-catalyzed reaction represents a classical alternative for C-N bond formation. wikipedia.org The traditional Ullmann reaction often requires harsh conditions, but modern protocols with specialized ligands allow the coupling to proceed under milder temperatures. wikipedia.orgmdpi.com The mechanism is thought to involve the formation of a copper(I)-amidate complex which then reacts with the aryl halide. wikipedia.org Kinetic studies on related systems suggest a pathway involving oxidative addition of the aryl halide to the copper complex, followed by reductive elimination from a Cu(III) intermediate. wikipedia.org This method is particularly useful for coupling with amides (Goldberg reaction) and other N-nucleophiles. wikipedia.org

C-O Bond Formation: The synthesis of aryl ethers from this compound can also be accomplished using copper-catalyzed cross-coupling.

Ullmann Ether Synthesis: This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide typically follows the order I > Br > Cl. The mechanism involves the in-situ formation of a copper(I) alkoxide, which then undergoes a metathesis reaction with the aryl halide to form the desired aryl ether and a copper halide salt. wikipedia.org The use of various copper sources, from copper metal to soluble copper(I) and copper(II) salts with appropriate ligands, has been explored to improve reaction scope and yields. mdpi.commdpi.com

C-S Bond Formation: The introduction of sulfur-containing moieties is another important transformation, leading to the synthesis of aryl thioethers.

Copper-Catalyzed Thioetherification: Analogous to the C-O bond forming reactions, copper catalysts can effectively mediate the coupling of aryl halides with thiols. The reaction proceeds through a copper(I) thiolate intermediate, which then reacts with the aryl halide. wikipedia.org Recent advances in catalysis have focused on developing milder and more general methods for C-S bond formation, which are crucial for synthesizing biologically active sulfur-containing compounds. youtube.com Studies on related bromo-furan derivatives have demonstrated the feasibility of introducing sulfur substituents at the bromine-bearing carbon, highlighting a probable reaction pathway for this compound.

Reaction Type Catalyst System Typical Nucleophiles General Mechanism Steps
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine LigandPrimary/Secondary Amines, AmidesOxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination
Ullmann-Goldberg CondensationCopper (e.g., CuI, Cu₂O) + Ligand (optional)Alcohols, Phenols, Amines, AmidesFormation of Cu(I)-Nucleophile complex, Reaction with Aryl Halide
C-S CouplingCopper or Palladium CatalystThiols, ThiolatesFormation of Metal-Thiolate complex, Reaction with Aryl Halide

Rearrangement Reactions and Degradation Pathways

The chemical stability of this compound is largely dictated by the furan ring, which possesses a lower degree of aromaticity compared to benzene, making it more susceptible to certain chemical transformations, including rearrangements and degradation. nih.gov

Furan Ring Opening and Degradation: The furan nucleus is known to be sensitive to strong acids and oxidizing conditions, which can lead to ring-opening reactions. studysmarter.co.ukacs.org

Acid-Catalyzed Degradation: In the presence of strong mineral acids, furans can undergo hydrolysis. The reaction is initiated by protonation of the furan oxygen, which disrupts the aromatic system and leads to the formation of dicarbonyl compounds. acs.orgmdpi.com For instance, the acid-catalyzed polymerization of furfuryl alcohol involves intermediates where the furan ring opens to form carbonyl-containing moieties. mdpi.com Similar degradation pathways are conceivable for this compound under harsh acidic conditions.

Oxidative Degradation: Furans are susceptible to oxidation, particularly photooxygenation in the presence of singlet oxygen. studysmarter.co.uk Studies on furan carboxamides have shown that photodegradation can occur via reaction with singlet oxygen, targeting the electron-rich furan ring. wikipedia.orgresearchgate.net This process typically leads to the formation of endoperoxides, which are unstable and can rearrange or decompose to various products. studysmarter.co.uk Ozonolysis is another degradation pathway where the C=C double bonds of the furan ring are cleaved, leading to ring opening and the formation of smaller, oxygenated molecules like aldehydes and carboxylic acids. researchgate.net The metabolism of furan in biological systems also proceeds via oxidation by cytochrome P450 enzymes to form the highly reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial, which can be trapped by cellular nucleophiles. nih.gov This represents a key biochemical degradation pathway.

Rearrangement Reactions: While specific rearrangement reactions extensively studied for this compound are scarce in the literature, the furan scaffold can participate in various classical organic rearrangements under appropriate conditions. For example, the Achmatowicz reaction converts furans into dihydropyran derivatives, which is a synthetically useful rearrangement. nih.gov Photochemical conditions can also induce rearrangements in furan systems. acs.org It is plausible that derivatives of this compound, when appropriately functionalized, could undergo rearrangements like the Claisen or Cope rearrangements if suitable side chains are introduced. nih.gov

Condition Pathway Key Intermediates/Products
Strong AcidAcid-Catalyzed HydrolysisProtonated Furan, Dicarbonyl compounds
Light, O₂, SensitizerPhotooxygenationSinglet Oxygen, Endoperoxides
Ozone (O₃)OzonolysisPrimary Ozonides, Criegee Intermediates, Aldehydes, Carboxylic Acids
Cytochrome P450Metabolic Oxidationcis-2-butene-1,4-dial (BDA)

Reaction Mechanism Elucidation Through Kinetic Isotope Effects and Intermediate Trapping

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. Kinetic isotope effect (KIE) studies and the trapping of reactive intermediates are two powerful techniques used for this purpose.

Kinetic Isotope Effects (KIE): KIE studies measure the change in reaction rate upon isotopic substitution at a particular atom. A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction.

In C-Heteroatom Coupling: For the Buchwald-Hartwig amination, ¹³C KIE studies have been used to probe the mechanism. acs.orgnih.gov For the reaction of aryl bromides, a ¹³C KIE value of approximately 1.023 at the carbon bearing the bromine has been observed, which is consistent with theoretical calculations for a transition state involving the oxidative addition of the C-Br bond to the palladium catalyst. acs.orgnih.gov This indicates that the C-Br bond cleavage is part of the rate-determining step. Such studies, applied to this compound, would provide direct evidence for the role of C-Br bond activation in its cross-coupling reactions.

In Degradation Pathways: The atmospheric degradation of furan derivatives by radicals like OH has been investigated mechanistically. researchgate.net Theoretical kinetic studies on the thermal decomposition of furfural (B47365) (a related furan aldehyde) have been used to model reaction pathways and determine rate coefficients for various decomposition channels, such as isomerization and decarbonylation. rsc.org Similar computational and experimental KIE studies on this compound could elucidate the transition states involved in its thermal or oxidative degradation.

Intermediate Trapping: This technique involves adding a "trapping" agent to the reaction mixture that rapidly and irreversibly reacts with a suspected short-lived intermediate, leading to a stable, characterizable product.

Trapping in Furan Metabolism: A clear example of intermediate trapping is seen in the metabolic studies of furan. The highly reactive intermediate, cis-2-butene-1,4-dial (BDA), formed from the oxidation of the furan ring, cannot be isolated directly. However, its existence is confirmed by trapping it with cellular nucleophiles like glutathione (B108866) (GSH) and polyamines. nih.gov The resulting stable adducts have been isolated and characterized, providing definitive evidence for the formation of BDA as a key intermediate in furan's toxicity pathway. nih.gov

Trapping in Cross-Coupling Reactions: In the context of Ullmann reactions, organometallic (OM) intermediates, where a copper adatom is inserted between two aryl fragments, have been observed and characterized using advanced surface science techniques like scanning tunneling microscopy (STM). mdpi.comnih.gov In solution-phase reactions, while direct isolation is challenging, the presence of certain intermediates can be inferred. For example, in the generation of benzyne (B1209423) (a highly reactive intermediate), its existence is proven by allowing it to undergo a Diels-Alder reaction with furan, which acts as a chemical trap to form a stable adduct. youtube.com This principle could be applied to trap potential reactive intermediates in transformations of this compound.

Mechanistic Tool Application Example Information Gained
Kinetic Isotope Effect (KIE)¹³C KIE in Buchwald-Hartwig AminationConfirms C-Br bond cleavage in the rate-determining step.
Intermediate TrappingTrapping of BDA with Glutathione in Furan MetabolismConfirms the formation of the reactive dialdehyde intermediate.
Intermediate TrappingTrapping of Benzyne with FuranProvides evidence for the existence of the highly reactive benzyne intermediate.
Surface Science (STM)Visualization of Organometallic Species in Ullmann CouplingDirect observation of reaction intermediates on a metal surface.

Computational and Theoretical Studies of 5 Bromofuran 3 Carboxamide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These investigations reveal how electron density is distributed and how this distribution governs the molecule's stability and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals with distinct energy levels. ox.ac.uk Within this framework, Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and localization of these two orbitals are critical for predicting a molecule's chemical behavior. The HOMO is associated with the molecule's ability to donate electrons (its nucleophilicity), while the LUMO governs its ability to accept electrons (its electrophilicity). youtube.com

For 5-Bromofuran-3-carboxamide, the electronic character is shaped by a combination of effects. The furan (B31954) ring itself is an electron-rich aromatic system. However, it is substituted with two electron-withdrawing groups: the bromine atom at position 5 and the carboxamide group at position 3. These groups are expected to lower the energy of the molecular orbitals compared to unsubstituted furan.

The HOMO is anticipated to have significant electron density on the furan ring, but also influenced by the lone pairs on the amide nitrogen and the ring oxygen. The LUMO is likely to be distributed over the carboxamide group and the C-Br bond, indicating these are the probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 1: Illustrative Frontier Orbital Energies for a Furan Carboxamide System Note: These are representative values based on similar heterocyclic systems, as specific computational data for this compound is not readily available in published literature. Calculations are typically performed using DFT methods (e.g., B3LYP/6-31G).*

Molecular OrbitalEnergy (eV)Description
LUMO-1.5 to -2.5Associated with electrophilicity; likely localized on the carboxamide and C-Br bond.
HOMO-6.0 to -7.5Associated with nucleophilicity; likely localized on the furan ring and amide group.
HOMO-LUMO Gap4.0 to 5.5Indicates moderate kinetic stability and reactivity.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (ESP) map. libretexts.org On an ESP map, regions of negative electrostatic potential (typically colored red or orange) correspond to an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron deficiency and are susceptible to nucleophilic attack. baranlab.org

In this compound, the ESP map is predicted to show significant negative potential around the carbonyl oxygen of the amide group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amide and the oxygen atom in the furan ring would also contribute to regions of negative potential. In contrast, the hydrogen atoms of the amide group and the carbonyl carbon atom would be associated with positive potential, with the carbonyl carbon being a primary electrophilic site. The bromine atom, while electronegative, can exhibit a region of positive potential known as a "sigma-hole" along the extension of the C-Br bond, which can lead to halogen bonding interactions. baranlab.org

Conformational Analysis and Tautomeric Equilibria

Molecules can exist in different spatial arrangements, known as conformations, which can interconvert through bond rotation. For this compound, a key conformational feature is the rotation around the C3-C(O) and C(O)-N bonds. The amide C-N bond has a significant partial double bond character, which restricts rotation and can lead to the existence of distinct cis and trans planar conformers (rotamers). mdpi.com

Computational methods can calculate the energy of these different conformers to predict which is more stable. For most primary amides, the conformer where the carbonyl group is trans to one of the N-H bonds is energetically favored. Dynamic NMR experiments combined with DFT calculations on similar amide-containing heterocycles have shown that the energy barrier to rotation around this amide bond can be determined. mdpi.com

Tautomerism, the migration of a proton to form a constitutional isomer, is also a theoretical possibility. The amide group could potentially exist in an imidic acid (or enol) form. However, for simple amides, the amide-imidic acid equilibrium overwhelmingly favors the amide form, and the imidic acid tautomer is generally significantly less stable and not present in appreciable quantities under normal conditions.

Mechanistic Insights from Reaction Pathway Calculations and Transition State Analysis

Theoretical calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy species that represent the barrier to a reaction. mdpi.com

For this compound, several reaction types could be investigated:

Nucleophilic Acyl Substitution: The carboxamide group can react with nucleophiles. Calculations could model the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the amino group, to determine the activation energy for hydrolysis or other substitution reactions.

Reactions at the C-Br Bond: The bromine atom can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). Computational studies can help predict the feasibility of these reactions by calculating the energy barriers for oxidative addition of a metal catalyst to the C-Br bond. acs.org

Electrophilic Substitution on the Furan Ring: Although the ring is deactivated by two withdrawing groups, calculations could predict the most likely site for further substitution by modeling the stability of the intermediates formed upon attack by an electrophile.

Solvation Effects on Molecular Structure and Reactivity

Most chemical reactions are performed in a solvent, which can significantly influence the properties and reactivity of molecules. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, the presence of a polar solvent would be expected to:

Stabilize the ground state of the molecule.

Preferentially stabilize charged or highly polar transition states and intermediates, which can lower activation energies and accelerate reaction rates compared to the gas phase.

Potentially influence the conformational equilibrium by favoring the conformer with the larger dipole moment.

By performing calculations both in the gas phase and with a solvation model, a more accurate prediction of the molecule's behavior in a realistic chemical environment can be achieved.

Theoretical Approaches to Structure-Reactivity Relationships and Design Principles

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. By calculating a variety of theoretical descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.gov These models correlate calculated properties with observed experimental outcomes, such as biological activity or reaction rates.

For this compound and its derivatives, theoretical descriptors would include:

Electronic Properties: HOMO/LUMO energies, HOMO-LUMO gap, and the distribution of atomic charges.

Steric Properties: Molecular volume, surface area, and specific conformational angles.

Lipophilicity: Calculated logP (partition coefficient), which predicts how the molecule distributes between a fatty and an aqueous environment.

By systematically modifying the structure in silico (e.g., changing the halogen at position 5 or altering the substituent on the amide nitrogen) and recalculating these descriptors, computational chemists can predict how these changes will affect the molecule's properties. This rational, theory-driven approach allows for the intelligent design of new molecules with enhanced activity, selectivity, or other desired characteristics, minimizing the need for extensive trial-and-error synthesis. mdpi.com

Predictive Spectroscopic Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Through methods rooted in quantum mechanics, it is possible to simulate spectra that can aid in structural elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for these calculations, offering a favorable balance between accuracy and computational cost. uni-bonn.de

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted shifts are based on the electronic environment of each nucleus. The electronegative oxygen and nitrogen atoms, the aromatic furan ring, and the bromine substituent all exert significant influence. While specific DFT calculations for this exact molecule are not widely published, predictions can be made based on calculations for the parent furan-3-carboxamide (B1318973) structure nih.gov and the known effects of bromine substitution on aromatic systems. aps.org The bromine atom at the C5 position is expected to have a notable deshielding effect on the adjacent C4 proton and a significant electronic impact on the carbon atoms of the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on DFT calculations of analogous compounds and established substituent effects.

Theoretical vibrational spectra (Infrared and Raman) are calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.com DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for these calculations. nih.govnih.gov The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors in the method, improving agreement with experimental data. nih.gov

The vibrational spectrum of this compound is characterized by modes corresponding to its specific functional groups. The assignments of these theoretical modes are typically confirmed using Potential Energy Distribution (PED) analysis. nih.gov Key predicted frequencies include the N-H stretches of the amide, the strong C=O stretch, furan ring vibrations, and the C-Br stretch.

Table 2: Predicted Key Vibrational Frequencies for this compound Calculated using DFT (e.g., B3LYP/6-311++G(d,p) level of theory). nih.govresearchgate.net

The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgyoutube.com This method calculates the energies of electronic excited states, allowing for the prediction of absorption maxima (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comresearchgate.net To accurately simulate spectra in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is often included in the calculation. mdpi.comresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the furan ring and the carboxamide group. The lone pair electrons on the oxygen and nitrogen atoms can also lead to n → π* transitions. rsc.org The bromine atom acts as an auxochrome, an atom that, when attached to a chromophore, modifies the wavelength and intensity of absorption. Its electron-donating and withdrawing effects can perturb the molecular orbitals, typically causing a bathochromic (red) shift of the λ_max compared to the non-brominated parent compound. rsc.org

Table 3: Predicted Electronic Transitions for this compound in a Polar Solvent Calculated using TD-DFT (e.g., CAM-B3LYP/6-31+G(d,p) with PCM). rsc.orgmdpi.com

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. psu.edudrexel.edu For this compound, MD simulations can provide profound insights into its behavior in a condensed phase (e.g., in a crystal or in solution), revealing the nature and dynamics of intermolecular interactions that are difficult to probe experimentally. dovepress.com

An MD simulation begins by constructing a model system, typically a central molecule of this compound surrounded by many other identical molecules or solvent molecules in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field, a set of parameters and equations that define the potential energy of the system. nih.gov By solving Newton's equations of motion, the trajectory of every atom is tracked over a set period, from picoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory reveals how molecules orient themselves with respect to their neighbors. For this compound, several key interactions would be investigated:

Hydrogen Bonding : The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometries, which are crucial for understanding solubility and crystal packing. dovepress.com

Halogen Bonding : The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, allowing it to act as a Lewis acid and interact favorably with Lewis bases like the carbonyl oxygen of a neighboring molecule. MD simulations can identify the prevalence and strength of these directional halogen bonds.

Quantitative analysis of the simulation data is performed using tools like the Radial Distribution Function (RDF), which gives the probability of finding a particle at a distance r from another particle, providing clear signatures for specific interactions like hydrogen bonds. dovepress.com Furthermore, calculations of interaction energies and binding free energies can quantify the strength of these non-covalent forces. nih.gov

Table 4: Intermolecular Interactions of this compound Studied by MD Simulations

Table of Mentioned Compounds

Derivatization, Functionalization, and Scaffold Exploration of 5 Bromofuran 3 Carboxamide

Synthesis of Novel Furan-Based Heterocyclic Systems Utilizing the Compoundthieme-connect.de

The 5-Bromofuran-3-carboxamide core is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the furo[3,2-c]pyridine (B1313802) motif. These structures are of interest due to their presence in various biologically active molecules. The construction of these fused rings can be achieved through intramolecular cyclization strategies, often involving initial modification of the carboxamide and/or displacement of the bromine atom.

One potential pathway involves the conversion of the 3-carboxamide group into a more reactive intermediate that can participate in ring-closing reactions. For instance, the carboxamide can be hydrolyzed to the corresponding 3-furoic acid. This acid can then be coupled with an appropriate amino acid, followed by an intramolecular Friedel-Crafts acylation, a reaction catalyzed by reagents like Eaton's reagent, to form a dihydrofuropyridinedione system. mdpi.com Subsequent reduction of this intermediate can yield the final saturated furo[3,2-c]pyridine core.

Alternatively, the bromine atom at the 5-position can be exploited in palladium-catalyzed cascade reactions. A Sonogashira coupling with a terminal alkyne bearing a suitable functional group (e.g., a protected alcohol) can introduce a side chain. crossref.org Subsequent base-induced 5-endo-dig cyclization of a neighboring nucleophile (such as a hydroxyl group on the pyridine (B92270) ring, introduced in a prior step) onto the alkyne moiety can efficiently generate the fused furan (B31954) ring, leading to the formation of furo[3,2-c]pyridine derivatives. crossref.org

Table 1: Potential Strategies for Fused Heterocycle Synthesis

Starting Material PrecursorKey TransformationIntermediateFinal Heterocyclic System
5-Bromofuran-3-carboxylic acidAcylation with amino acidN-Acyl amino acidDihydrofuro[3,2-c]pyridinedione
This compoundSonogashira coupling & Cyclization5-Alkynylfuran derivativeFuro[3,2-c]pyridine

Introduction of Diverse Functional Groups onto the this compound Corethieme-connect.degoogle.comvulcanchem.comgoogle.com

The chemical structure of this compound offers two primary sites for the introduction of new functional groups: the carbon-bromine bond at the C5 position and the carbon-hydrogen bonds at the C2 and C4 positions of the furan ring.

The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling the bromofuran with an appropriate organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Heck Coupling: The reaction with alkenes under palladium catalysis allows for the formation of 5-alkenylfuran derivatives.

Sonogashira Coupling: This coupling with terminal alkynes provides a direct route to 5-alkynylfuran-3-carboxamides.

Buchwald-Hartwig Amination: This method can be used to form carbon-nitrogen bonds, introducing primary or secondary amine functionalities at the C5 position.

In addition to cross-coupling at the C5 position, direct C-H functionalization offers a pathway to introduce substituents at other positions on the furan ring. These reactions often utilize transition metal catalysts (such as palladium or ruthenium) and may be guided by a directing group, potentially the carboxamide itself or a derivative, to achieve regioselectivity for the C2 or C4 positions.

Table 2: Key Functionalization Reactions of the this compound Core

Reaction TypeReagent/Catalyst SystemPosition FunctionalizedIntroduced Group
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseC5Aryl/Heteroaryl
Heck CouplingAlkene, Pd catalyst, BaseC5Alkenyl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC5Alkynyl
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC5Amino
Direct C-H ArylationAryl halide, Ru/Pd catalystC2 or C4Aryl

Modifications and Transformations of the Carboxamide Moiety for Advanced Derivatizationcput.ac.za

The carboxamide functional group (-CONH₂) at the C3 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a broad range of derivatives. These modifications can alter the compound's physical and chemical properties and provide new reactive sites for further functionalization.

Common transformations of the primary carboxamide include:

N-Alkylation/N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This can be achieved through reactions with alkyl halides under basic conditions or through transition-metal-catalyzed methods for arylation.

Reduction to Amine: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding 3-(aminomethyl)-5-bromofuran. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are typically employed for this transformation.

Dehydration to Nitrile: Treatment with dehydrating agents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640), converts the carboxamide group into a nitrile (cyano) group (-CN), yielding 5-bromo-3-cyanofuran. googleapis.com

Hydrolysis to Carboxylic Acid: Under acidic or basic aqueous conditions, the carboxamide can be hydrolyzed to 5-bromofuran-3-carboxylic acid. This acid is a key intermediate for the synthesis of esters and other acid derivatives.

Table 3: Transformations of the Carboxamide Group

Reaction TypeReagentsResulting Functional GroupProduct Name
N-AlkylationAlkyl halide, BaseSecondary/Tertiary AmideN-Alkyl-5-bromofuran-3-carboxamide
ReductionLiAlH₄ or BH₃Primary Amine(5-Bromofuran-3-yl)methanamine
DehydrationPOCl₃Nitrile5-Bromofuran-3-carbonitrile
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid5-Bromofuran-3-carboxylic acid

Preparation of Complex Molecular Architectures and Hybrid Scaffoldsthieme-connect.demdpi.comvulcanchem.com

The true synthetic power of this compound is realized when the various functionalization strategies are combined in a sequential manner. By strategically applying reactions at the C5-bromo position, the C3-carboxamide group, and the ring's C-H bonds, chemists can construct highly elaborate and diverse molecular structures.

For example, a synthetic sequence could begin with a Suzuki coupling to install an aromatic ring at the C5 position. The resulting 5-aryl-furan-3-carboxamide could then undergo a modification of the amide group, such as reduction to an amine. This amine could then be used as a nucleophile in a subsequent reaction to build a new heterocyclic ring, creating a complex hybrid scaffold.

Another approach could involve the initial formation of a fused furo[3,2-c]pyridine system as described in section 5.1. The resulting bicyclic structure could then be further decorated. If the bromine atom from the original scaffold is retained during the cyclization, it remains available for cross-coupling reactions, allowing for the attachment of various substituents to the fused-ring system. This modular approach enables the systematic construction of libraries of complex molecules based on the furan core.

Applications as Monomers in Polymer Chemistry and Advanced Materials Designmdpi.com

While furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA) and its derivatives, are gaining significant attention as renewable monomers for high-performance polymers like polyesters and polyamides, the direct application of this compound as a monomer is limited by its monofunctional nature in the context of step-growth polymerization. magtech.com.cnacs.orgrsc.org

For a molecule to act as a monomer in the synthesis of polymers such as polyesters or polyamides, it must possess at least two reactive functional groups that can form linkages (e.g., two carboxylic acids, two amines, two alcohols, or one of each). This compound, having only one carboxamide group, cannot form a polymer chain on its own.

However, its potential in polymer chemistry lies in its capacity to be converted into a suitable bifunctional monomer. For example:

Conversion to a Diamine or Diacid: The carboxamide could be reduced to an aminomethyl group, and the C5-bromo position could be converted to an amino group via Buchwald-Hartwig amination, yielding a furan-based diamine. Alternatively, the C5-bromo position could be carboxylated, and the C3-carboxamide hydrolyzed to a carboxylic acid, creating a furan dicarboxylic acid.

Use in "A+B₂" Polymerization: After conversion to a bifunctional "B₂" type monomer (e.g., 5-aminofuran-3-carboxylic acid), it could be co-polymerized with a trifunctional "A₃" monomer to create branched or cross-linked polymers.

Once converted into a suitable bifunctional monomer, it could be used in polycondensation reactions with complementary comonomers (diols, diamines, or diacids) to synthesize novel furan-based polymers, potentially imbuing them with unique thermal or mechanical properties derived from the 3,5-substitution pattern of the furan ring. rsc.orgnih.gov

Development of Ligands for Catalysis and Coordination Chemistrynio.res.in

The this compound scaffold possesses inherent features that make it and its derivatives potential candidates for use as ligands in transition metal catalysis and coordination chemistry. Ligands are crucial components of catalysts, as they modulate the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. chiba-u.jpnih.gov

The parent molecule offers several potential coordination sites:

The oxygen atom of the furan ring can act as a Lewis basic donor.

The carbonyl oxygen and the amide nitrogen of the carboxamide group can coordinate to a metal center, potentially acting as an N,O-bidentate ligand.

The π-system of the furan ring can also engage in coordination with a metal. researchgate.net

The true potential of this scaffold is unlocked through derivatization to create multidentate ligands, which often form more stable and effective metal complexes. For instance, the amide nitrogen can be functionalized with other donor groups, such as a pyridyl or phosphino (B1201336) moiety, to create N,N'- or N,P-bidentate ligands.

Furthermore, the bromine atom at the C5 position serves as a synthetic handle to introduce powerful donor atoms. A palladium-catalyzed coupling reaction with a diarylphosphine, for example, could replace the bromine with a phosphine (B1218219) group. The resulting 5-(diphenylphosphino)furan-3-carboxamide could then function as a P,O-bidentate ligand, a class of ligands known to be effective in various catalytic transformations. By strategically combining modifications at both the carboxamide and the C5-bromo positions, a diverse library of furan-based ligands can be designed and synthesized for applications in homogeneous catalysis. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research Context

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov For 5-Bromofuran-3-carboxamide, both ¹H and ¹³C NMR are fundamental for confirming its molecular framework.

The ¹H NMR spectrum would be expected to show distinct signals for the two furan (B31954) ring protons and the amide protons. The furan protons at positions 2 and 4 are in different electronic environments and would appear as distinct singlets or narrow doublets, with their chemical shifts influenced by the electronegativity of the adjacent bromine and carboxamide groups. The amide (-CONH₂) protons may appear as one or two broad signals, with their chemical shift and appearance being dependent on the solvent, temperature, and rate of exchange. rsc.org

The ¹³C NMR spectrum provides insight into the carbon skeleton. oregonstate.edu It would show five distinct signals corresponding to the four carbons of the furan ring and the carbonyl carbon of the amide group. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronic effects. The carbonyl carbon typically appears in the downfield region of the spectrum (around 160-170 ppm). oregonstate.edu

Conformational analysis, particularly concerning the rotation around the C3-carbonyl single bond, can be investigated using dynamic NMR experiments. rsc.org The partial double bond character of the C-N amide bond can lead to the existence of rotational isomers (rotamers), which may be observable as separate sets of signals at low temperatures. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on standard substituent effects on furan rings. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H27.8 - 8.2-
H46.5 - 6.9-
-NH₂5.5 - 7.5 (broad)-
C2140 - 145
C3125 - 130
C4110 - 115
C5118 - 123
C=O-160 - 165

For unambiguous assignment of all proton and carbon signals and to probe through-bond and through-space connectivities, advanced 2D NMR techniques are indispensable. github.io

COSY (Correlation Spectroscopy): This experiment would reveal any scalar couplings between protons. For this compound, it would primarily confirm the absence of coupling between the isolated H2 and H4 furan protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. github.io It would definitively link the ¹H signals for H2 and H4 to their corresponding ¹³C signals (C2 and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For this compound, NOESY could reveal through-space interactions between the amide protons and the furan proton at C4, helping to establish the orientation of the carboxamide group relative to the furan ring.

While 3D NMR is more commonly applied to larger biomolecules, techniques like 3D HNCO or HNCA could be used on ¹⁵N-labeled samples to resolve complex spectra, though this is typically unnecessary for a small molecule like this compound unless it is part of a larger, more complex system. nih.gov

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible from solution-state NMR. nih.govrsc.org It is particularly valuable for studying polymorphism—the existence of different crystalline forms—and for characterizing amorphous materials that lack long-range order. ambeed.com

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C ssNMR spectra of this compound. rsc.org Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in molecular packing, conformation, and intermolecular interactions in the crystal lattice. chemicalbook.com This allows for the identification and quantification of different crystalline forms in a bulk sample. Furthermore, ssNMR can differentiate between crystalline and amorphous phases, as amorphous materials typically produce much broader spectral lines. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. accelachem.com For this compound (C₅H₄BrNO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (188.94254 Da). nih.gov

A key diagnostic feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.

In the context of research, HRMS is vital for tracing reaction pathways and identifying transient intermediates. accelachem.com By analyzing samples from a reaction mixture over time, HRMS can detect the formation and consumption of proposed intermediates, even at very low concentrations, providing direct evidence for a given reaction mechanism.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.net This provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the molecular ion would be selected and subjected to collision-induced dissociation. Common fragmentation pathways would likely include:

Loss of the amide group (-NH₂) or related neutral fragments like HNCO.

Cleavage of the carbonyl group (loss of CO).

Loss of the bromine atom.

Fragmentation of the furan ring itself.

By analyzing the masses of the resulting fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. researchgate.net

Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS (Note: These are hypothetical pathways based on common fragmentation rules.)

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossDescription
189/191 [M]⁺173/175NH₂Loss of the amino radical
189/191 [M]⁺161/163COLoss of carbon monoxide
189/191 [M]⁺110BrLoss of the bromine radical
161/16382HCNSubsequent fragmentation of the ring

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the positions of each atom in the crystal's unit cell with very high precision. nist.gov

An SC-XRD analysis of this compound would provide definitive proof of its structure in the solid state. It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the furan ring and establishing the exact conformation of the carboxamide substituent relative to the ring.

Furthermore, crystallographic data is invaluable for understanding the intermolecular interactions that govern how molecules pack in the solid state. nih.gov For this compound, key interactions would likely include:

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of hydrogen-bonded chains or networks between adjacent molecules.

Halogen Bonding: The bromine atom can act as a Lewis acidic region (a σ-hole) and participate in halogen bonds with Lewis basic atoms like the oxygen of a carbonyl or furan ring on a neighboring molecule.

π-π Stacking: The electron-rich furan rings could potentially stack on top of one another.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Functional Group Reactivity and Bonding Changes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule. organicchemistrydata.orgmdpi.com

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These techniques are also highly sensitive to changes in bonding, making them useful for monitoring the progress of reactions where functional groups are modified. chemicalbook.com

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are typical ranges for the specified functional groups.)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-H Stretch (Amide)3100 - 3400Strong, often broad
C-H Stretch (Furan Ring)3000 - 3150Medium
C=O Stretch (Amide I band)1650 - 1700Very Strong
N-H Bend (Amide II band)1550 - 1640Medium-Strong
C=C Stretch (Furan Ring)1450 - 1600Medium-Strong
C-O-C Stretch (Furan Ring)1000 - 1300Strong
C-Br Stretch500 - 650Medium-Strong

Raman spectroscopy provides complementary information. While strong in IR, the C=O stretch is often weaker in Raman. Conversely, the C=C stretches of the furan ring may show strong Raman signals. The C-Br stretch is also typically strong and easily identifiable in Raman spectra, providing a clear marker for the compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Photophysical Behavior

The electronic absorption and emission properties of this compound are crucial for understanding its photophysical behavior and potential applications in areas like photosensitization or as a fluorescent probe. While specific, in-depth studies focusing solely on the electronic spectroscopy of this compound are not extensively available in peer-reviewed literature, its characteristics can be inferred from the analysis of structurally related furan carboxamides and brominated aromatic compounds.

The UV-Vis absorption spectrum of a molecule like this compound is primarily governed by the electronic transitions within its chromophoric system, which consists of the furan ring conjugated with the carboxamide group. The presence of the bromine atom and the lone pairs on the oxygen and nitrogen atoms also significantly influences the electronic structure.

Typically, furan and its simple derivatives exhibit strong absorption bands in the far-UV region, corresponding to π → π* transitions. The conjugation of the furan ring with the carboxamide group at the 3-position is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths, bringing them into the near-UV region. This is due to the extension of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The carboxamide group itself possesses a lone pair of electrons on the nitrogen atom, which can participate in n → π* transitions. These transitions are generally weaker in intensity compared to π → π* transitions. The bromine atom, being a halogen, introduces further complexity. It has lone pairs of electrons that can also be involved in electronic transitions and its electron-withdrawing inductive effect and electron-donating resonance effect can modulate the energy of the molecular orbitals.

In a study on furan carboxamides as model compounds for investigating indirect photochemistry, it was noted that these molecules, which contain both an electron-rich furan moiety and an anilide ring, are designed to have specific photochemical reactivities. researchgate.netacs.org While these were N-aryl derivatives, the underlying principles of the furan carboxamide chromophore are relevant. It was observed that these compounds did not absorb light in the UVA range (λ > 350 nm), implying that their primary absorption occurs at shorter wavelengths. researchgate.net

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics and molecular structure. Following excitation by absorption of UV light, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The presence of the heavy bromine atom is a critical factor in determining the fluorescence quantum yield. The "heavy-atom effect" is known to enhance intersystem crossing (ISC), the process where the molecule transitions from the singlet excited state (S1) to the triplet excited state (T1). This enhanced ISC often leads to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence, although phosphorescence is typically weak at room temperature in solution.

Research on other brominated aromatic compounds supports this expectation. For instance, the introduction of a bromine atom into a fluorescent organic molecule often results in significant quenching of its fluorescence.

Detailed research findings on the specific electronic transitions of this compound would require dedicated quantum-chemical calculations and experimental spectroscopic studies. However, based on analogous systems, the expected electronic absorption data is summarized in the interactive table below.

Table 1: Representative Electronic Absorption Data for a Furan Carboxamide System

ParameterValueTransition TypeSolvent
λmax 1~220-250 nmπ → πMethanol
εmax 1> 10,000 L mol⁻¹ cm⁻¹π → πMethanol
λmax 2~270-300 nmn → π* / π → πMethanol
εmax 2< 5,000 L mol⁻¹ cm⁻¹n → π / π → π*Methanol

Note: The data in this table are representative values based on the analysis of structurally similar furan derivatives and are intended for illustrative purposes. Actual experimental values for this compound may vary.

The fluorescence emission spectrum would be expected to be a mirror image of the lowest energy absorption band, with the emission maximum (λem) shifted to a longer wavelength (Stokes shift). However, as previously mentioned, the fluorescence quantum yield is anticipated to be low due to the heavy-atom effect of bromine.

Further research, including steady-state and time-resolved fluorescence spectroscopy, would be invaluable in precisely determining the photophysical parameters such as fluorescence quantum yield and lifetime, and in fully elucidating the excited-state dynamics of this compound.

Emerging Applications and Potential Roles of 5 Bromofuran 3 Carboxamide and Its Derivatives in Chemical Science

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The true power of 5-bromofuran-3-carboxamide in chemical synthesis lies in its role as a strategic intermediate or "building block". illinois.edunih.gov The synthesis of the core furan-3-carboxamide (B1318973) structure is well-established, often proceeding from the aromatization of precursors like 4-trichloroacetyl-2,3-dihydrofuran, followed by the displacement of the trichloromethyl group with amines. nih.gov

The presence of the bromine atom at the 5-position is particularly significant. Halogenated aromatic and heteroaromatic rings are pivotal precursors in modern organic synthesis, primarily due to their ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the modular and efficient installation of various substituents at the C5 position of the furan (B31954) ring. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings can be employed to form new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds. This versatility enables chemists to generate large libraries of diverse furan-3-carboxamide derivatives from a single, common intermediate. This building-block approach, where complex molecules are assembled from pre-functionalized and readily connectable units, dramatically accelerates the discovery of new molecules with desired functions. illinois.edu

Table 1: Synthetic Utility of the this compound Scaffold

Feature Synthetic Role Potential Reactions
Furan-3-carboxamide Core Provides the foundational structure. Can be synthesized from dihydrofuran precursors. nih.gov
C5-Bromine Atom Acts as a versatile synthetic handle for diversification. Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. nih.gov
Amide Group Offers a site for further modification or hydrogen bonding. Can be formed from the corresponding carboxylic acid or acyl chloride. nih.gov

Design and Development of Functional Materials

The development of advanced functional polymers is increasingly driven by the demand for new materials derived from sustainable sources. rsc.org Furan-based compounds, obtainable from biomass, are considered promising candidates to replace petroleum-based monomers in polymer synthesis. mdpi.comresearchgate.net

Organic Electronics and Optoelectronic Devices

While direct applications of this compound in organic electronics have not been extensively reported, the furan ring is a component of various electroactive and photoactive materials. As a five-membered aromatic heterocycle, the furan moiety can be incorporated into conjugated polymer backbones. The electronic properties of such materials can be finely tuned through the introduction of electron-withdrawing or electron-donating substituents. The carboxamide and bromo groups on the this compound scaffold offer opportunities for such tuning, potentially influencing the material's conductivity, band gap, and charge-transport properties, which are critical for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymer Precursors and Building Blocks

Significant research has been conducted on creating sustainable polymers from furan-based monomers, such as furan-2,5-dicarboxylic acid (FDCA), to produce bio-based alternatives to PET, known as poly(ethylene furanoate) or PEF. researchgate.netncsu.edu Similarly, furan-based polyamides have been synthesized and characterized, showing good thermal stability. researchgate.netacs.org

In this context, this compound and its derivatives represent potential building blocks for novel polymers. The molecule possesses two distinct points for potential polymerization: the amide nitrogen (which can react with acyl chlorides, for example) and the bromine atom (which can be used in polycondensation reactions via cross-coupling). This bifunctionality could be exploited to create unique polymer architectures. For instance, it could be incorporated as a co-monomer to introduce specific properties, such as flame retardancy (due to the bromine) or altered hydrogen-bonding networks (due to the amide), into existing polymer systems. google.com The development of polymers from furanic sources is a key area in the move toward more sustainable materials. researchgate.net

Ligand Design for Organometallic and Organic Catalysis

Organometallic complexes are central to many catalytic processes that are fundamental to the chemical industry. nih.govbdu.ac.in The performance of a metal catalyst is critically dependent on the ligands that surround the metal center. The furan nucleus is a versatile ligand in organometallic chemistry, capable of coordinating to a metal center in several distinct modes, including through a single carbon atom (η¹(C)) or through its π-system (η²(C=C) or η⁵). researchgate.netresearchgate.net

The this compound scaffold combines the furan ring with a carboxamide group, which is also a well-known coordinating group, typically binding to metal ions through the amide oxygen atom. This combination of potential binding sites makes its derivatives attractive candidates for the design of novel ligands. By modifying the substituents on the furan ring or the amide nitrogen, chemists can systematically alter the steric and electronic properties of the ligand. This tuning can influence the reactivity and selectivity of the resulting metal catalyst. For example, non-precious metals like iron and copper have been shown to catalyze reactions involving furan rings, such as C-H activation and C-O bond formation, opening avenues for more sustainable catalytic systems. nih.govresearchgate.net

Table 2: Potential Coordination Modes of the Furan Moiety in Organometallic Complexes

Coordination Mode Description
η¹(C) Coordination through a single carbon atom of the furan ring. researchgate.net
η²(C=C) Coordination through one of the double bonds of the furan ring. researchgate.net
η⁵ Coordination involving the entire five-membered π-system, although this is less common for furan. researchgate.net
Bridging Ligand The furan ring can bridge two metal centers, for example, in a η¹(C):η²(C=C) mode. researchgate.net

Development of Chemical Probes and Sensors

Chemical probes and sensors are molecules designed to detect and report on the presence of specific analytes, such as metal ions or biological molecules, often through a change in an optical signal like fluorescence. harvard.eduencyclopedia.pub The design of these tools requires a molecular scaffold that can be selectively modified to incorporate both a binding site for the target and a signal-reporting unit. nih.gov

Furan-containing compounds have been successfully developed as fluorescent chemosensors. encyclopedia.pub The furan ring can be part of a larger conjugated system that forms the basis of a fluorophore. Furthermore, carboxamide groups are frequently used in sensor design as effective metal-ion binding sites and for their ability to form hydrogen bonds. researchgate.net The this compound structure is therefore a promising platform for developing new chemical sensors. The bromine atom provides a convenient attachment point for linking the furan-carboxamide core to other molecular components or for introducing groups that modulate the sensor's electronic properties and, consequently, its selectivity and sensitivity. Studies on furan carboxamides as models for photochemical reactions also highlight the tunable reactivity of this class of molecules. acs.orgnih.gov

Applications in Agrochemical Research

The furan scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial and antifungal properties. mdpi.comnih.gov This has made furan derivatives a subject of interest in agrochemical research for the development of new pesticides and fungicides. nih.govresearchgate.net

Specifically, furan-3-carboxamides have been synthesized and shown to exhibit significant in-vitro antimicrobial activity against a panel of microorganisms, including various yeasts and filamentous fungi. nih.gov This is highly relevant to agriculture, where fungal pathogens are a major cause of crop loss. The molecular structure of commercial fungicides such as fenfuram (B166968) and methfuroxam (B1204882) is based on a furan carboxamide core, demonstrating the real-world applicability of this chemical class. acs.org The ability to synthesize libraries of this compound derivatives allows for systematic structure-activity relationship (SAR) studies, where different functional groups can be introduced to optimize potency against specific plant pathogens and improve properties relevant to agricultural use. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Trichloroacetyl-2,3-dihydrofuran
Furan-2,5-dicarboxylic acid (FDCA)
Poly(ethylene terephthalate) (PET)
Poly(ethylene furanoate) (PEF)
Fenfuram

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules bound together by non-covalent interactions, offers a significant platform for the application of this compound and its derivatives. The unique structural features of the furan carboxamide scaffold—namely the hydrogen bond donor and acceptor capabilities of the amide group, the potential for halogen bonding from the bromine atom, and the specific geometry of the furan ring—make these compounds intriguing building blocks for creating complex, ordered molecular architectures.

Research into the crystal engineering of related furan carboxamide derivatives has demonstrated the importance of these interactions in directing their solid-state assembly. The amide functional group is a particularly robust synthon, capable of forming strong and directional hydrogen bonds. researchgate.net Specifically, the amide's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, facilitating the formation of predictable patterns like chains or dimeric structures. researchgate.net

These ordered assemblies, governed by predictable intermolecular interactions, are a prerequisite for developing host-guest systems. While specific host-guest applications for this compound have not been extensively documented, the principles derived from its structural analogues are directly applicable. The defined cavities and channels created by the self-assembly of furan carboxamides could be engineered to selectively bind smaller guest molecules. The electronic properties of the furan ring and the potential for halogen bonding with the bromine substituent could be exploited to fine-tune the recognition and binding of specific guests, opening avenues for applications in sensing, separation, or catalysis. The construction of complex chemical systems from molecular building blocks using directional non-covalent bonds is a cornerstone of supramolecular chemistry, and furan carboxamides represent a versatile class of compounds for this purpose. researchgate.netnih.gov

Contributions to Green Chemistry and Sustainable Synthesis

The synthesis and application of this compound and its derivatives are increasingly being viewed through the lens of green chemistry and sustainability. This shift is driven by the global need to replace petrochemical feedstocks with renewable resources and to develop manufacturing processes that are safer and more environmentally benign. Furanic compounds, in general, are at the heart of this transition, as they can be derived from biomass, with furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) being key platform chemicals.

Historically, the synthesis of halogenated furan derivatives involved methods with significant environmental drawbacks. For example, the traditional bromination of furan precursors often utilized liquid bromine, a hazardous reagent that leads to poor selectivity and substantial environmental pollution. In contrast, modern green chemistry approaches are being developed for key intermediates. A notable example is the synthesis of 5-bromo-2-furfural, a precursor for related furan compounds. A greener method uses the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as the brominating agent, which offers improved selectivity and a more favorable environmental profile compared to traditional methods.

Table 1: Comparison of Traditional vs. Green Synthesis of 5-bromo-2-furfural
ParameterTraditional MethodGreen Chemistry Approach
Brominating AgentLiquid Bromine (Br₂)Ionic Liquid ([bmim]Br₃)
SelectivityPoorHigh
Environmental ImpactSignificant PollutionReduced Environmental Burden
Safety ConcernsHigh (Hazardous Reagent)Improved Safety Profile

This trend towards sustainability extends to other derivatives and related processes. For instance, highly efficient and sustainable routes are being developed to produce 2,5-furandicarboxylic acid (FDCA), a valuable polymer building block, from related bromo-furan compounds using palladium-catalyzed carbonylation in aqueous phases, achieving yields up to 98%. Such innovations are part of a broader movement to utilize biomass-derived platform chemicals and apply green catalytic processes to create valuable furan derivatives. The use of renewable feedstocks like chitin, the second most abundant form of biomass, to produce nitrogen-containing furan derivatives such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF), further highlights the immense potential of this approach. researchgate.net These strategies align with the core principles of green chemistry by improving efficiency, reducing waste, and utilizing renewable resources, thereby paving the way for the sustainable production of complex molecules like this compound. researchgate.net

Future Directions and Uncharted Territories in 5 Bromofuran 3 Carboxamide Research

Pioneering Novel and Highly Efficient Synthetic Methodologies

The future of 5-Bromofuran-3-carboxamide synthesis lies in the development of more efficient, sustainable, and versatile methodologies. While traditional approaches have been established, emerging techniques promise greater control and access to a wider array of derivatives.

Transition-metal catalysis, particularly with palladium, is set to revolutionize the synthesis of this compound and its analogues. nih.govresearchgate.net Techniques such as C-H bond activation will enable the direct functionalization of the furan (B31954) ring, bypassing the need for pre-functionalized starting materials and thereby increasing atom economy. nih.govresearchgate.net Researchers are exploring the use of novel ligands to enhance catalyst activity and selectivity, allowing for the introduction of diverse substituents at various positions on the furan scaffold.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound Diversification

Coupling PartnerCatalyst SystemPotential ProductSignificance
Arylboronic acidsPd(PPh₃)₄, Base5-Aryl-furan-3-carboxamidesAccess to a wide range of electronically and sterically diverse analogues.
Terminal alkynesPdCl₂(PPh₃)₂, CuI5-Alkynyl-furan-3-carboxamidesIntroduction of a reactive handle for further transformations (e.g., click chemistry).
AminesBuchwald-Hartwig amination catalysts5-Amino-furan-3-carboxamidesSynthesis of derivatives with potential biological activity.

Unveiling Unprecedented Reactivity Modes and Transformation Pathways

Beyond its synthesis, the exploration of novel reactivity patterns of this compound is a key area of future research. The interplay of the bromo, furan, and carboxamide functionalities presents a rich landscape for discovering new chemical transformations.

The furan ring, a diene in its own right, is expected to be a focal point of reactivity studies. While Diels-Alder reactions of furans are well-known, the influence of the 5-bromo and 3-carboxamide substituents on the regio- and stereoselectivity of these cycloadditions remains a largely unexplored domain. uzh.ch Computational studies can be employed to predict the outcomes of these reactions, guiding experimental efforts toward the synthesis of complex polycyclic structures.

Moreover, the bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions. zsmu.edu.uanih.gov Future research will likely focus on expanding the scope of these reactions to include a wider range of coupling partners, facilitated by novel catalyst systems. The development of photoredox-catalyzed transformations of the furan ring also opens up new avenues for atom-swapping and ring-modification reactions, potentially leading to the synthesis of entirely new heterocyclic scaffolds from this compound. researchgate.net

Advancements in Predictive Computational Modeling and Machine Learning Applications

The integration of computational chemistry and machine learning is set to accelerate the discovery and development of this compound derivatives with desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool for correlating the structural features of furan-3-carboxamides with their biological activities. arxiv.org By developing robust QSAR models, researchers can rationally design new derivatives with enhanced potency and selectivity.

Table 2: Application of Computational and Machine Learning in this compound Research

TechniqueApplicationExpected Outcome
Density Functional Theory (DFT)Calculation of electronic properties, reaction mechanisms, and spectroscopic data.Deeper understanding of reactivity and guidance for synthetic planning.
Molecular DockingPrediction of binding modes of derivatives with biological targets.Identification of potential drug candidates and elucidation of mechanisms of action.
Machine LearningPrediction of reaction outcomes, optimization of reaction conditions, and screening of virtual libraries. researchgate.netnih.govAccelerated discovery of novel synthetic routes and bioactive molecules.

Machine learning algorithms are being developed to predict the outcomes of chemical reactions with increasing accuracy. researchgate.netstanford.edu These models can be trained on existing reaction data to forecast the products and yields of new transformations involving this compound, thereby reducing the need for extensive experimental screening. Furthermore, machine learning can be employed to predict various physicochemical properties of virtual libraries of derivatives, aiding in the selection of candidates for synthesis and testing.

Expanding the Compound's Utility in Advanced Materials Science and Sustainable Chemical Technologies

The unique structural features of this compound make it a promising building block for the development of advanced materials and sustainable chemical technologies.

The furan moiety, derivable from renewable biomass sources, positions this compound as a key player in the creation of sustainable polymers. scienceopen.com Polyamides and polyesters incorporating the furan-3-carboxamide (B1318973) unit are expected to exhibit interesting thermal and mechanical properties. The bromine atom can be further functionalized post-polymerization to introduce specific properties such as flame retardancy or to enable cross-linking. The development of semicrystalline furanic polyamides from renewable feedstocks is a significant step towards replacing petrochemical-based high-performance polymers. researchgate.net

In the realm of materials science, furan-based compounds are being investigated for applications in organic electronics. The extended π-system of derivatized furans can be tailored to achieve desired electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic structure of this compound through synthetic modifications opens up exciting possibilities in this field.

Interdisciplinary Research Synergies Involving the Furanocarboxamide Scaffold

The future of this compound research will be characterized by increasing collaboration across different scientific disciplines. The versatile furanocarboxamide scaffold provides a platform for synergistic studies in medicinal chemistry, chemical biology, and supramolecular chemistry. uzh.chresearchgate.net

The furan-3-carboxamide core is present in a number of biologically active molecules, exhibiting a range of therapeutic effects. uzh.chmdpi.com Future research will focus on synthesizing libraries of this compound derivatives and screening them for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The bromine atom can serve as a handle for the attachment of various pharmacophores or for the development of targeted drug delivery systems.

In chemical biology, this compound derivatives can be designed as chemical probes to study biological processes. For instance, fluorescently labeled derivatives could be used to visualize specific cellular components or to monitor enzyme activity. The ability to readily modify the scaffold will allow for the creation of a diverse set of tools for biological investigation.

The exploration of the supramolecular chemistry of furan-3-carboxamides is another promising avenue. The carboxamide group is a well-known hydrogen bonding motif, and the furan ring can participate in π-stacking interactions. These non-covalent interactions can be harnessed to construct self-assembling systems with interesting architectures and functions, such as gels, liquid crystals, and molecular sensors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromofuran-3-carboxamide, and how can purity be optimized?

  • Methodology : The synthesis can be inferred from analogous brominated heterocycles. A two-step approach is typical:

Bromination : Brominate furan-3-carboxylic acid derivatives at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ .

Amidation : Convert 5-bromofuran-3-carboxylic acid to the carboxamide via coupling with ammonia or amines using reagents like EDCI/HOBt or thionyl chloride followed by ammonium hydroxide .

  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor by TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry (e.g., bromine at C5 via coupling patterns) and amide formation (NH₂ peaks at ~6.5 ppm in DMSO-d₆).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (expected m/z ~190.97 for C₅H₃BrNO₂).
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How should researchers assess the stability of this compound under experimental conditions?

  • Storage : Store at 0–6°C in airtight containers with desiccants to prevent hydrolysis .
  • Stability Tests :

  • Thermal: TGA/DSC to determine decomposition points.
  • Hydrolytic: Monitor degradation in aqueous buffers (pH 1–13) via HPLC over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of brominated furans during cross-coupling reactions?

  • Issue : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing side reactions (e.g., debromination).
  • Solutions :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos for improved efficiency .
  • Solvent Optimization : Use dioxane/water mixtures over DMF to minimize nucleophilic displacement of bromine .
  • Kinetic Studies : Track intermediates via in-situ IR or LC-MS to identify rate-limiting steps .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methods :

Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on benzofuran-carboxamide SAR data .

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects of substituents on reactivity .

  • Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What experimental designs mitigate side reactions during late-stage functionalization of this compound?

  • Challenges : Bromine’s susceptibility to nucleophilic displacement during alkylation/arylation.
  • Design :

  • Protecting Groups : Temporarily protect the amide with Boc groups before introducing electrophiles .
  • Flow Chemistry : Use microreactors to control reaction time/temperature, minimizing decomposition .
  • High-Throughput Screening : Test 96 reaction conditions (varying bases, catalysts) to identify optimal parameters .

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